5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
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Overview
Description
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, under reflux conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
- 1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one
- (1R)-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine .
Uniqueness
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Properties
Molecular Formula |
C9H6F3N3 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8-13-5-14-15-8/h1-5H,(H,13,14,15) |
InChI Key |
OUBGWLWCINAEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)C(F)(F)F |
Origin of Product |
United States |
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